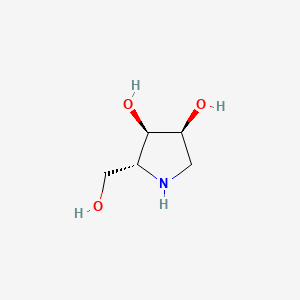












|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([OH:7])[CH2:5][NH:4][CH:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11].C(O[C@H]1[C@H](OCC2C=CC=CC=2)[C@@H](COCC2C=CC=CC=2)NC1)C1C=CC=CC=1>C(O)(=O)C.CO.[Pd]>[OH:1][C@H:2]1[C@H:6]([OH:7])[CH2:5][NH:4][C@@H:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1C(NCC1O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
|
Name
|
2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O[C@@H]1CN[C@@H]([C@H]1OCC1=CC=CC=C1)COCC1=CC=CC=C1
|
|
Name
|
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added to a solution
|
|
Type
|
ADDITION
|
|
Details
|
containing D-tartraric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@H]1[C@H](NC[C@H]1O)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |












|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([OH:7])[CH2:5][NH:4][CH:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11].C(O[C@H]1[C@H](OCC2C=CC=CC=2)[C@@H](COCC2C=CC=CC=2)NC1)C1C=CC=CC=1>C(O)(=O)C.CO.[Pd]>[OH:1][C@H:2]1[C@H:6]([OH:7])[CH2:5][NH:4][C@@H:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1C(NCC1O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
|
Name
|
2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O[C@@H]1CN[C@@H]([C@H]1OCC1=CC=CC=C1)COCC1=CC=CC=C1
|
|
Name
|
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added to a solution
|
|
Type
|
ADDITION
|
|
Details
|
containing D-tartraric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@H]1[C@H](NC[C@H]1O)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |












|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([OH:7])[CH2:5][NH:4][CH:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11].C(O[C@H]1[C@H](OCC2C=CC=CC=2)[C@@H](COCC2C=CC=CC=2)NC1)C1C=CC=CC=1>C(O)(=O)C.CO.[Pd]>[OH:1][C@H:2]1[C@H:6]([OH:7])[CH2:5][NH:4][C@@H:3]1[CH2:8][OH:9].[C:10]([C@H:13]([C@@H:15]([C:17]([O-:19])=[O:18])[OH:16])[OH:14])([O-:12])=[O:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1C(NCC1O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
|
Name
|
2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O[C@@H]1CN[C@@H]([C@H]1OCC1=CC=CC=C1)COCC1=CC=CC=C1
|
|
Name
|
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added to a solution
|
|
Type
|
ADDITION
|
|
Details
|
containing D-tartraric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@H]1[C@H](NC[C@H]1O)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |